6-Bromo-4-methylpyridine-3-sulfonyl fluoride
CAS No.: 2305252-24-6
Cat. No.: VC5512820
Molecular Formula: C6H5BrFNO2S
Molecular Weight: 254.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305252-24-6 |
|---|---|
| Molecular Formula | C6H5BrFNO2S |
| Molecular Weight | 254.07 |
| IUPAC Name | 6-bromo-4-methylpyridine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C6H5BrFNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 |
| Standard InChI Key | WSOMKMFMUFGVIZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1S(=O)(=O)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-bromo-4-methylpyridine-3-sulfonyl fluoride, reflects its substitution pattern:
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A pyridine ring substituted at position 3 with a sulfonyl fluoride group ()
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A methyl group () at position 4
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A bromine atom at position 6
This arrangement creates distinct electronic effects: the electron-withdrawing sulfonyl fluoride group (Hammett constant ) deactivates the aromatic ring, while the methyl group provides steric bulk. The SMILES notation CC1=CC(=NC=C1S(=O)(=O)F)Br accurately captures this topology.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.07 g/mol | |
| InChI Key | WSOMKMFMUFGVIZ-UHFFFAOYSA-N | |
| XLogP3 | 2.4 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Signatures
While experimental spectral data remains limited in public databases, computational predictions suggest:
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: Downfield shifts for H-2 ( 8.9–9.2 ppm) due to sulfonyl fluoride’s electron-withdrawing effects
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IR Spectroscopy: Strong absorptions at 1370–1400 cm ( asymmetric stretch) and 750–780 cm ( stretch)
Synthetic Methodologies
Direct Sulfonylation Approach
The most documented route involves sequential functionalization of 4-methylpyridine:
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Bromination: Electrophilic bromination at position 6 using in at 0°C (yield: 68–72%)
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Sulfonyl Fluoride Formation: Reaction with chlorosulfonic acid followed by KF exchange:
Table 2: Comparison of Synthetic Routes
Reactivity and Functionalization
Nucleophilic Displacement
The sulfonyl fluoride group undergoes selective substitution reactions:
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With Alcohols: Requires base (e.g., DBU) for sulfonate ester formation
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Stability: Resists hydrolysis at pH 7 (t > 72 h) but degrades rapidly above pH 10
Applications in Chemical Biology
Covalent Protein Modification
Sulfonyl fluorides’ balanced reactivity makes them ideal for targeting catalytic serine residues:
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